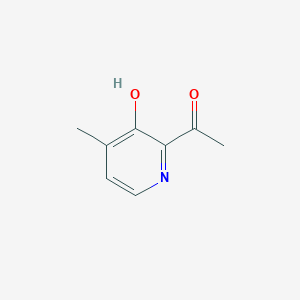
1-(3-Hydroxy-4-methylpyridin-2-YL)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Hydroxy-4-methylpyridin-2-YL)ethanone is an organic compound with the molecular formula C8H9NO2. It belongs to the class of pyridine derivatives, which are known for their diverse chemical properties and applications. This compound is characterized by a pyridine ring substituted with a hydroxy group at the 3-position and a methyl group at the 4-position, along with an ethanone group at the 2-position.
Métodos De Preparación
The synthesis of 1-(3-Hydroxy-4-methylpyridin-2-YL)ethanone can be achieved through various synthetic routes. One common method involves the alkylation of a pyridyl-alcohol derivative followed by hydrolysis of the resulting acetal. This two-step process starts with the preparation of the alcohol derivative, which can be obtained from methyl or ethyl 2-acetylisonicotinate . The reaction conditions typically involve the use of iodohexane for the alkylation step, followed by hydrolysis to yield the final product.
Análisis De Reacciones Químicas
1-(3-Hydroxy-4-methylpyridin-2-YL)ethanone undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ethanone group can be reduced to an alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(3-Hydroxy-4-methylpyridin-2-YL)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the development of biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-(3-Hydroxy-4-methylpyridin-2-YL)ethanone involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound’s ability to undergo various chemical reactions also allows it to interact with enzymes and receptors, modulating their activity and leading to potential therapeutic effects .
Comparación Con Compuestos Similares
1-(3-Hydroxy-4-methylpyridin-2-YL)ethanone can be compared with other similar compounds, such as:
1-(3-Hydroxy-5-methylpyridin-2-yl)ethanone: This compound has a similar structure but with a methyl group at the 5-position instead of the 4-position.
1-(3-hydroxy-5-methoxypyridin-4-yl)ethanone: This compound features a methoxy group at the 5-position and a hydroxy group at the 3-position. These structural differences can lead to variations in their chemical properties and biological activities, highlighting the uniqueness of this compound.
Propiedades
Fórmula molecular |
C8H9NO2 |
|---|---|
Peso molecular |
151.16 g/mol |
Nombre IUPAC |
1-(3-hydroxy-4-methylpyridin-2-yl)ethanone |
InChI |
InChI=1S/C8H9NO2/c1-5-3-4-9-7(6(2)10)8(5)11/h3-4,11H,1-2H3 |
Clave InChI |
SRFZNGODUJKMTN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NC=C1)C(=O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1-Difluoro-5-azaspiro[2.6]nonane](/img/structure/B14851569.png)
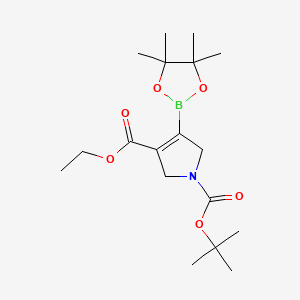






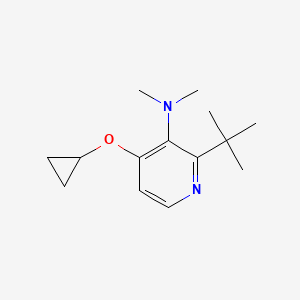
![(8S)-8-(2,4-dihydroxyphenyl)-5-hydroxy-2-methyl-2-(4-methylpent-3-enyl)-7,8-dihydropyrano[3,2-g]chromen-6-one](/img/structure/B14851643.png)

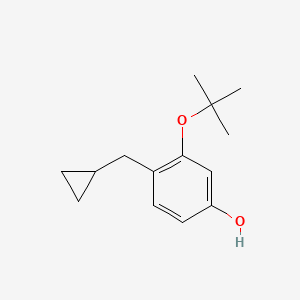
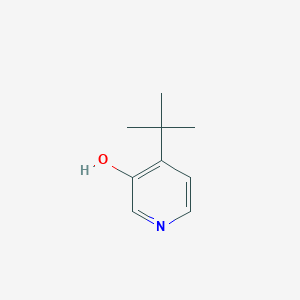
![1-[4-Iodo-6-(trifluoromethyl)pyridin-2-YL]ethanone](/img/structure/B14851659.png)
